(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride
Description
(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride is a chiral urea derivative characterized by a piperidine ring substituted at the 3-position with a dimethylurea group. Its stereochemistry (S-configuration) and hydrochloride salt form enhance its stability and solubility, making it relevant in pharmaceutical and chemical research. Its synthesis typically involves multi-step organic reactions, including alkylation, urea formation, and chiral resolution .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-dimethyl-3-[(3S)-piperidin-3-yl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHWQWGPZHBNS-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338222-39-1 | |
| Record name | Urea, N,N-dimethyl-N′-(3S)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338222-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride typically involves the reaction of 3,3-dimethylpiperidine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as a hydrochloride salt to enhance its stability .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and catalytic processes to ensure high yield and purity. The use of chiral catalysts can help in obtaining the desired enantiomer, which is crucial for the biological activity of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and urea carbonyl group enable participation in nucleophilic substitution under specific conditions:
Key Findings :
-
Steric hindrance from the dimethyl group on the urea moiety reduces reaction rates compared to non-methylated analogs .
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The (S)-configuration at the piperidine C3 position influences regioselectivity in asymmetric syntheses .
Hydrolysis and Stability
The urea linkage undergoes pH-dependent hydrolysis:
| Medium | Conditions | Degradation Products | Half-Life (25°C) |
|---|---|---|---|
| Acidic (pH 2) | 0.1 M HCl, 37°C, 24 h | Piperidin-3-amine + CO₂ + CH₃NH₂ | 8.2 h |
| Alkaline (pH 10) | 0.1 M NaOH, 37°C, 24 h | 3,3-Dimethylurea + Piperidine-3-ol | 3.5 h |
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the urea oxygen, followed by nucleophilic attack by water.
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Alkaline conditions promote base-catalyzed cleavage of the C–N bond .
Condensation Reactions
The compound participates in cyclocondensation with carbonyl-containing reagents:
Example Reaction :
Experimental Data :
| Electrophile | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Formaldehyde | NH₄OAc | 80°C | 72 |
| Benzaldehyde | p-TsOH | 110°C | 58 |
| Acetylacetone | – | RT | 41 |
Salt Formation and Solubility
The hydrochloride salt demonstrates reversible pH-dependent solubility:
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| Water | 42.5 ± 1.3 | 3.0 |
| Methanol | 18.9 ± 0.7 | – |
| Ethyl acetate | <0.1 | – |
Crystallography :
Scientific Research Applications
(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride is a compound featuring a piperidine ring, a six-membered heterocyclic amine, with roles in medicinal chemistry and drug discovery due to its diverse biological activities. Piperidine derivatives are known to have significant roles in medicinal chemistry.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is employed as a building block in synthesizing complex molecules.
- Biology It is investigated for its potential as a pharmacological agent due to its interaction with various biological targets.
- Medicine It is explored for potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
- Industry It is utilized in developing new materials and chemical processes.
The mechanism of action of this compound involves its interaction with specific molecular targets like enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways, leading to various pharmacological effects.
Soluble Epoxide Hydrolase (sEH) Inhibitor
1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a soluble epoxide hydrolase (sEH) inhibitor that is used in research for modulating inflammation and protecting against hypertension . A series of potent sEH inhibitors containing a N,N′-disubstituted urea have been developed to stabilize EpFA and increase their residence time to exert their beneficial effects . TPPU is widely used because of its good potency, pharmacokinetics, and biological activity without apparent non-specific binding . It binds to the recombinant human sEH with a low nanomolar K i (0.9 ± 0.1 nM) and a slow k off (10.5 × 10 −4 s −1), indicating its high inhibition potency and target occupancy against human sEH . The pharmacological effects of TPPU have been studied extensively in a number of animal models . TPPU treatment can significantly decrease infarct volume, reduce neurologic deficits and improve sensorimotor function in transient middle cerebral artery occlusion in rats; reduce 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induced neurotoxicity in the mouse striatum; and act as a rapid antidepressant in murine depression models .
In studies in vivo in rats over 72-h post single oral dose of TPPU, urine and feces were major routes for TPPU excretion . M1, M4 and parent drug were detected as major substances, and M2 and M3 were minor substances . In blood, M1 accounted for ~9.6% of the total TPPU-related exposure, while metabolites M2, M3, and M4 accounted for <0.4% . All four metabolites were potent inhibitors of human sEH but were less potent than the parent TPPU . TPPU is metabolized via oxidation and amide hydrolysis without apparent breakdown of the urea, and aniline metabolites were not observed either in vitro or in vivo .
AKT Kinase Degrader
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride is compared below with three analogs:
Structural Analog 1: 1-(Piperidin-3-yl)urea
- Key Differences : Lacks the 3,3-dimethyl substitution on the urea group.
- Impact : Reduced steric hindrance compared to the target compound, leading to lower binding affinity in kinase inhibition assays.
- Solubility : Higher aqueous solubility (due to absence of hydrophobic dimethyl groups) but lower metabolic stability.
Structural Analog 2: (R)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride
- Key Differences : Enantiomeric (R-configuration) form.
- Impact : Shows divergent receptor selectivity. For example, in α2-adrenergic receptor studies, the (S)-enantiomer exhibits 5-fold higher affinity than the (R)-form .
- Synthesis : Requires chiral resolution techniques, similar to the target compound.
Structural Analog 3: 2-[3-(3,3-Dimethyl-1-(2-sulfoethyl)indolin-2-ylidene)prop-1-enyl]-3,3-dimethyl-1-(2-sulfoethyl)-3H-indolium
- Key Differences : Sulfonated indolium-based dye with extended conjugation .
- Application : Used in fluorescent labeling, contrasting with the urea derivative’s pharmacological focus.
- Synthesis : Involves N-alkylation with sodium bromoethane sulfonate and condensation steps , differing from the urea compound’s route.
Data Tables: Comparative Analysis
Biological Activity
(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a six-membered heterocyclic amine, attached to a urea moiety. This structural configuration allows it to mimic natural substrates, facilitating interactions with various biological targets such as enzymes and receptors. The molecular formula of this compound is with a molecular weight of approximately 207.70 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to active sites of enzymes, modulating metabolic pathways. This interaction may lead to alterations in enzymatic activity that can affect various physiological processes.
- Receptor Modulation : It has been observed to interact with several receptors, including the M3 muscarinic acetylcholine receptor and cannabinoid receptors. Such interactions can influence cellular signaling pathways related to cancer progression and neurodegenerative diseases .
1. Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . For instance, it has shown cytotoxic effects in hypopharyngeal tumor cell lines, outperforming standard chemotherapeutic agents like bleomycin . The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer therapeutic.
2. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases. It has been shown to penetrate the blood-brain barrier effectively, which is crucial for any neurotherapeutic agent. Its interaction with insulin signaling pathways may enhance insulin sensitivity and mitigate oxidative stress in neural tissues .
3. Antidiabetic Potential
This compound has been studied for its role in modulating glucose metabolism . Preliminary findings suggest that it can improve insulin sensitivity and potentially serve as an antidiabetic agent.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride, and how can reaction conditions be optimized?
- Methodology : Start with (S)-piperidine derivatives (e.g., (S)-piperidine-2-carboxylic acid methyl ester hydrochloride) as precursors. Use reductive amination or urea-forming reactions with carbonyl sources like triphosgene. Optimize solvent systems (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of carbonylating agent). Monitor reaction progress via TLC or HPLC. Purify via recrystallization using ethanol/water or column chromatography with silica gel and gradient elution (e.g., 5–10% methanol in DCM) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or high temperatures (>40°C). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the urea moiety). Use desiccants like silica gel in storage vials .
Q. What analytical techniques are critical for confirming purity and structural identity?
- Methodology :
- Purity : Quantify via HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 210–254 nm. Compare against reference standards (e.g., USP-grade impurities) .
- Structure : Confirm via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for characteristic peaks (e.g., piperidinyl protons at δ 2.5–3.5 ppm, urea NH at δ 5.5–6.0 ppm). Validate with HRMS (ESI+) and FT-IR (urea C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR?
- Methodology : Investigate solvent interactions (e.g., residual DMSO suppressing NH signals in NMR) or co-eluting impurities in HPLC. Use orthogonal methods:
- LC-MS : Detect low-abundance impurities with m/z ratios matching potential byproducts (e.g., dimethylamine adducts).
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and identify hidden contaminants .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodology : Prepare buffered solutions (pH 1–12) and incubate samples at 25–60°C. Withdraw aliquots at intervals (0, 7, 14 days) and analyze via:
- HPLC-UV/PDA : Track degradation kinetics (e.g., urea cleavage to piperidinyl amines).
- Mass spectrometry : Identify degradation pathways (e.g., hydrolysis, oxidation). Use Arrhenius plots to predict shelf-life .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to piperidine-targeted receptors (e.g., σ-1 or opioid receptors). Validate with MM-GBSA binding energy calculations.
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability in aqueous/lipid bilayers. Analyze RMSD/RMSF to identify flexible regions .
Q. What experimental designs address conflicting data in chiral purity assessments?
- Methodology : Use chiral HPLC (Chiralpak IA/IB column) with hexane/isopropanol eluents. Compare retention times to enantiomerically pure standards. Cross-validate with polarimetry or circular dichroism (CD) spectroscopy. Investigate racemization risks during synthesis (e.g., basic conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
